molecular formula C9H8N2O3S B1420922 Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate CAS No. 1216295-88-3

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B1420922
CAS No.: 1216295-88-3
M. Wt: 224.24 g/mol
InChI Key: SZTPQOXXXBSMNW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is systematically named according to IUPAC rules as follows:

  • Parent heterocycle : 1,3-oxazole, a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 3.
  • Substituents :
    • A methyl ester group (-COOCH₃) at position 4.
    • An amino group (-NH₂) at position 5.
    • A thiophen-2-yl group (C₄H₃S) at position 2.

The CAS Registry Number 1216295-88-3 uniquely identifies this compound. Its molecular formula is C₉H₈N₂O₃S , with a molecular weight of 224.24 g/mol . Synonyms include methyl 5-amino-2-(2-thienyl)-1,3-oxazole-4-carboxylate and 4-oxazolecarboxylic acid, 5-amino-2-(2-thienyl)-, methyl ester.

Structural identifiers :

  • SMILES : COC(=O)C1=C(N)OC(=N1)C2=CC=CS2
  • InChIKey : SZTPQOXXXBSMNW-UHFFFAOYSA-N

Structural Relationship to Heterocyclic Oxazole-Thiophene Hybrid Systems

The compound integrates two heterocyclic systems:

  • Oxazole core : A 1,3-oxazole ring with sp²-hybridized atoms, enabling π-electron delocalization and aromatic stability. Substituents at positions 2, 4, and 5 modulate electronic properties:
    • The thiophen-2-yl group introduces sulfur-based electron donation, enhancing conjugation.
    • The methyl ester at position 4 acts as an electron-withdrawing group, polarizing the ring.
    • The amino group at position 5 participates in hydrogen bonding and resonance stabilization.
  • Thiophene moiety : A five-membered aromatic sulfur heterocycle with a resonance energy of 121 kJ/mol, contributing to the compound’s planar geometry. The thiophene’s C–S bond length (1.714 Å) and C–C–S bond angles (~92°) align with typical thiophene derivatives.

Electronic effects :

  • The oxazole’s nitrogen and oxygen atoms create a dipole moment, while the thiophene’s sulfur enhances polarizability.
  • Conjugation between the oxazole and thiophene rings extends the π-system, as evidenced by UV-Vis absorption maxima near 270–300 nm in analogous compounds.

Comparative Analysis of Analogous Carboxylate Derivatives in Oxazole Chemistry

This compound belongs to a broader class of oxazole carboxylates. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Phenyl (2), methyl (5) C₁₂H₁₁NO₃ 217.22 Phenyl vs. thiophene; methyl vs. amino group
Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate Ethyl ester (4) C₁₀H₁₀N₂O₃S 238.26 Ethyl vs. methyl ester; identical core
Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate Phenyl (2) C₁₁H₁₀N₂O₃ 218.21 Phenyl vs. thiophene; lower sulfur content

Functional impacts :

  • Ester group variation : Ethyl esters (e.g., ) exhibit higher lipophilicity (logP ≈ 2.1) compared to methyl esters (logP ≈ 1.8).
  • Amino vs. alkyl groups : Amino substituents enhance hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) relative to methyl groups.
  • Thiophene vs. phenyl : Thiophene’s sulfur atom increases polar surface area (PSA ≈ 78 Ų vs. 63 Ų for phenyl), affecting bioavailability.

Synthetic relevance :

  • TosMIC-based cyclization routes (e.g., van Leusen oxazole synthesis) are common for introducing oxazole rings.
  • Thiophene incorporation often employs Suzuki-Miyaura couplings or direct cyclocondensation.

Structural and Functional Insights into Heterocyclic Hybrid Systems

Electronic and Steric Effects of Substituent Placement

  • Amino group (C5) :

    • Participates in resonance: $$ \text{NH}_2 \rightarrow \text{O} $$ (oxazole), stabilizing the ring.
    • Steric effects minimal due to planar sp² hybridization.
  • Thiophen-2-yl group (C2) :

    • Electron-rich sulfur enhances electrophilic substitution reactivity at thiophene’s β-positions.
    • Dihedral angle between oxazole and thiophene rings ≈ 15°, facilitating conjugation.
  • Methyl ester (C4) :

    • Withdraws electron density via induction, reducing oxazole’s basicity (pKa ≈ 1.2 vs. 2.5 for unsubstituted oxazole).

Comparative Reactivity in Cross-Coupling and Functionalization

  • Suzuki-Miyaura couplings : Thiophene’s β-brominated derivatives react with boronic acids at rates 2–3× faster than phenyl analogues due to sulfur’s electron donation.
  • Nucleophilic aromatic substitution : The amino group directs electrophiles to C4 (para to NH₂), enabling regioselective nitration or halogenation.

Properties

IUPAC Name

methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPQOXXXBSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Enamino Ketoester Cyclization

The most viable route involves the cyclization of a β-enamino ketoester precursor with hydroxylamine hydrochloride, a method validated for structurally related 1,2-oxazole-4-carboxylates.

Key Steps :

  • Precursor Preparation : A thiophene-substituted β-enamino ketoester is synthesized by condensing a thiophene-2-carbonyl derivative with a methyl acetoacetate analog in the presence of a cycloamine (e.g., piperidine).
  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water at reflux (80–90°C) for 6–12 hours induces cyclization to form the 1,3-oxazole core.

Example Reaction :
$$
\text{Thiophene-2-carbonyl chloride} + \text{Methyl 3-aminocrotonate} \xrightarrow{\text{cycloamine}} \beta\text{-enamino ketoester} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Target compound}
$$

Optimization Insights :

  • Solvent choice significantly impacts yield. Tetrahydrofuran (THF) and ethanol are preferred for polar intermediates.
  • Chiral starting materials (e.g., Boc-protected azetidines) can retain stereochemistry with >95% enantiomeric excess.

Post-Functionalization of Preformed Oxazole Intermediates

An alternative approach involves modifying a preassembled oxazole scaffold. For instance, a methyl 2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate intermediate could undergo nitration followed by reduction to introduce the amino group.

Data from Analogous Systems :

Step Reagents/Conditions Yield (%) Source
Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 60–70
Reduction (Nitro → Amino) H₂/Pd-C, EtOH, RT, 4 h 85–90

Solvent and Reagent Optimization

Critical parameters for high-yield synthesis include solvent polarity and nitrite selection, as demonstrated in hydrodediazoniation studies:

Solvent Screening for Diazonium Intermediates :

Solvent Conversion (%) Notes
THF 47 Optimal for polar substrates
1,4-Dioxane 34 Moderate polarity
Diethyl ether 24 Low solubility for nitro groups

Nitrite Reagents :

  • Iso-pentyl nitrite outperforms tertiary-butyl and normal-butyl nitrites in stability and cost.

Structural Characterization

While direct data for the target compound are unavailable, NMR trends for analogous 1,3-oxazole-4-carboxylates provide benchmarks:

  • ¹H NMR : A singlet at δ 8.4–8.6 ppm corresponds to the oxazole C-H proton.
  • ¹³C NMR : Key signals include C=O (δ 165–170 ppm) and oxazole carbons (δ 105–155 ppm).
  • ¹⁵N NMR : Oxazole nitrogen resonates at δ −3 to +5 ppm.

Challenges and Considerations

  • Regioselectivity : Competing pathways during cyclization may yield regioisomers. Chiral HPLC or ¹⁵N NMR is essential for discrimination.
  • Amino Group Stability : Boc protection is recommended to prevent undesired side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains, suggesting its potential utility in treating infections that are difficult to manage with existing antibiotics .

Anti-inflammatory Properties
Compounds containing the oxazole ring have been investigated for their anti-inflammatory effects. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies show a reduction in pro-inflammatory cytokines when tested in vitro .

Anticancer Potential
The compound has been studied for its anticancer properties. Research suggests that this compound can induce apoptosis in cancer cells by activating specific cell death pathways. This makes it a candidate for further exploration in cancer therapy, particularly for tumors resistant to conventional treatments .

Agrochemicals

Pesticide Development
The unique chemical structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective crop protection solutions. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being safe for beneficial insects .

Material Science

Polymer Synthesis
In the field of material science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against E. coli and S. aureus; potential as a new antibiotic candidate
Anti-inflammatory EffectsReduction of TNF-alpha levels in vitro; potential treatment for chronic inflammatory diseases
Anticancer PropertiesInduction of apoptosis in breast cancer cell lines; further research needed
Pesticide EfficacySignificant reduction in aphid populations; safe for non-target species
Polymer EnhancementImproved tensile strength and thermal stability in polymer blends

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its thiophene and amino substituents. Comparisons with analogs reveal key differences:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Structural Features
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate Thiophen-2-yl, NH2, COOCH3 224.24 Thiophene enhances π-conjugation; ester for derivatization
Methyl 5-((5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7b) Phenyl, sulfonyl pyrazole, NH2, COOCH3 439.0 Sulfonyl group increases polarity; bulkier substituents reduce solubility
Methyl 1,3-oxazole-4-carboxylate (GEO-03965) Unsubstituted oxazole, COOCH3 127.10 Simpler structure; lacks functional groups for further modification
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Chloromethyl, COOCH3 175.56 Reactive chloromethyl group enables alkylation; lower thermal stability

Key Observations :

  • Thiophene vs.
  • Amino Group: The NH2 group in the target compound and 7b supports hydrogen bonding, which is absent in simpler analogs like GEO-03965 .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility Insights
This compound Not reported Likely moderate solubility in polar solvents due to ester and NH2 groups
Compound 7b 185–187 Low solubility in water due to bulky sulfonyl and phenyl groups
Compound 8a 201–203 High melting point due to triazole and sulfonyl groups
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate 74–76 Higher volatility and lower thermal stability

Trends :

  • Bulky substituents (e.g., sulfonyl pyrazole in 7b) increase melting points but reduce solubility .
  • Chloromethyl derivatives exhibit lower thermal stability, favoring reactivity over thermal resilience .

Spectral Data and Characterization

  • IR Spectroscopy : The target compound’s IR spectrum would show NH2 stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹), similar to compounds 7b and 8a . Thiophene C-S stretches (~700 cm⁻¹) differentiate it from phenyl analogs.
  • NMR: Thiophene protons typically resonate at δ 7.0–7.5 ppm, distinct from phenyl protons (δ 7.3–7.6 ppm). The amino group in the target compound may appear as a broad singlet at δ 5.5–6.0 ppm .

Biological Activity

Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate (CAS No. 1216295-88-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C9_9H8_8N2_2O3_3S
  • Molecular Weight : 224.24 g/mol

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. In vitro studies have indicated significant cytotoxic effects against a range of cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (Cervical cancer)10.5
CaCo-2 (Colon adenocarcinoma)8.9
A549 (Lung cancer)12.3
MCF-7 (Breast cancer)11.7

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, outperforming some standard antibiotics. The following table summarizes the antibacterial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that this compound could serve as a potential lead compound for the development of new antibacterial agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. In animal models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and inflammation pathways, such as COX enzymes and certain kinases associated with cancer progression .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the compound's effect on human cervical cancer cells (HeLa). The results showed a dose-dependent reduction in cell viability with an IC50_{50} value of approximately 10.5 µM. This study concluded that the compound induces apoptosis via the intrinsic pathway .
  • Antibacterial Activity Assessment : Another study focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, where the compound demonstrated significant inhibitory activity at low concentrations compared to traditional antibiotics like ampicillin .
  • Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers, supporting its potential use in chronic inflammatory conditions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate?

Answer:
Synthesis optimization involves selecting appropriate reaction conditions (solvent, catalyst, temperature) and monitoring intermediates. For oxazole-thiophene hybrids, cyclocondensation of thiophene-2-carboxamide precursors with methyl cyanoacetate or similar reagents in polar aprotic solvents (e.g., DMF) is common. Reaction progress can be tracked via TLC, and yields improved by controlling stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and reflux times (3–5 hours). Post-synthesis, column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is effective for purification .

Basic: How can spectroscopic methods confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Confirm the presence of key functional groups:
    • N–H stretch (3,300–3,500 cm⁻¹ for the 5-amino group).
    • C=O stretch (1,680–1,720 cm⁻¹ for the ester carbonyl).
    • Thiophene C–S vibration (600–700 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Thiophene protons (δ 6.8–7.5 ppm as multiplet).
    • Oxazole C-4 carbonyl carbon (δ 160–165 ppm).
    • Methyl ester group (δ 3.8–4.0 ppm for CH₃, δ 165–170 ppm for COOCH₃) .

Advanced: How do crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?

Answer:
SHELXL refines X-ray data by:

  • Modeling anisotropic displacement parameters for heavy atoms (e.g., sulfur in thiophene).
  • Using restraints for flexible groups (e.g., the oxazole ring’s methyl ester).
  • Validating hydrogen bonding via Hirshfeld surface analysis to resolve disorder in the amino group .
    For example, if the thiophene ring shows torsional strain, TLS (Translation-Libration-Screw) refinement can model thermal motion .

Advanced: What computational methods predict the compound’s bioactivity against therapeutic targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like EGFR (common in cancer studies).
    • Prepare the ligand with Open Babel (add charges, optimize geometry).
    • Grid box centered on the ATP-binding pocket (coordinates: x=15.4, y=2.8, z=–12.1).
  • QSAR Models : Train models with descriptors like LogP (lipophilicity) and polar surface area to predict antimicrobial activity .

Basic: How to assess purity and stability during storage?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes.
  • TGA/DSC : Monitor decomposition onset (expected >200°C for oxazole derivatives). Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).
  • Metabolic Stability : Test in liver microsomes to rule out false negatives from rapid degradation.
  • Structural Analog Comparison : Compare with methyl 5-amino-3-methylthiophene-2-carboxylate derivatives to isolate the thiophene’s role in activity .

Advanced: What strategies resolve overlapping signals in NMR spectra?

Answer:

  • 2D NMR (COSY, HSQC) : Assign thiophene protons via homonuclear correlation and link carbons to protons.
  • Variable Temperature NMR : Heat to 50°C to reduce rotational barriers (e.g., for the oxazole-ester group).
  • Deuterated Solvents : Use DMSO-d₆ to sharpen broad NH₂ peaks .

Basic: What are common derivatization strategies for structure-activity studies?

Answer:

  • Ester Hydrolysis : Convert the methyl ester to carboxylic acid using NaOH/EtOH (1:4 ratio) for solubility studies.
  • Amide Formation : React with benzylamine/EDC·HCl to explore bioactivity changes.
  • Halogenation : Introduce Br at the thiophene’s 5-position via NBS to enhance electronic effects .

Advanced: How to validate crystallographic data against potential twinning or disorder?

Answer:

  • PLATON’s TWIN Tool : Check for twinning (e.g., BASF parameter >0.5 suggests twinning).
  • SHELXL’s PART Command : Model disorder in the oxazole ring using split positions.
  • Rigid-Body Refinement : Apply to the thiophene moiety if thermal motion exceeds 0.08 Ų .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling volatile solvents (DMF, chloroform).
  • PPE : Nitrile gloves and goggles to avoid skin/eye contact with methyl cyanoacetate.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

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